L-Cysteinyl-L-alanylglycyl-L-alanyl-L-cysteinyl-L-cysteinyl-L-tyrosine
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Overview
Description
L-Cysteinyl-L-alanylglycyl-L-alanyl-L-cysteinyl-L-cysteinyl-L-tyrosine is a complex peptide composed of six amino acids: cysteine, alanine, glycine, and tyrosine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteinyl-L-alanylglycyl-L-alanyl-L-cysteinyl-L-cysteinyl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like HBTU or DIC.
Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like TFA.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, genes encoding the peptide are inserted into microorganisms, which then produce the peptide through fermentation processes.
Chemical Reactions Analysis
Types of Reactions
L-Cysteinyl-L-alanylglycyl-L-alanyl-L-cysteinyl-L-cysteinyl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds through oxidation.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Standard peptide coupling reagents like HBTU or DIC are used.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with different amino acid sequences.
Scientific Research Applications
L-Cysteinyl-L-alanylglycyl-L-alanyl-L-cysteinyl-L-cysteinyl-L-tyrosine has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding and disulfide bond formation.
Medicine: Potential therapeutic applications due to its antioxidant properties.
Industrial: Used in the development of peptide-based materials and nanotechnology.
Mechanism of Action
The mechanism of action of L-Cysteinyl-L-alanylglycyl-L-alanyl-L-cysteinyl-L-cysteinyl-L-tyrosine involves its ability to form disulfide bonds, which can stabilize protein structures. The peptide can interact with various molecular targets, including enzymes and receptors, through its amino acid residues.
Comparison with Similar Compounds
Similar Compounds
L-Cysteinylglycine: A simpler dipeptide with similar thiol chemistry.
L-Alanyl-L-tyrosine: A dipeptide with different amino acid composition but similar peptide bond structure.
Uniqueness
This detailed article provides a comprehensive overview of L-Cysteinyl-L-alanylglycyl-L-alanyl-L-cysteinyl-L-cysteinyl-L-tyrosine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
660833-79-4 |
---|---|
Molecular Formula |
C26H39N7O9S3 |
Molecular Weight |
689.8 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C26H39N7O9S3/c1-12(30-23(38)16(27)9-43)21(36)28-8-20(35)29-13(2)22(37)32-18(10-44)25(40)33-19(11-45)24(39)31-17(26(41)42)7-14-3-5-15(34)6-4-14/h3-6,12-13,16-19,34,43-45H,7-11,27H2,1-2H3,(H,28,36)(H,29,35)(H,30,38)(H,31,39)(H,32,37)(H,33,40)(H,41,42)/t12-,13-,16-,17-,18-,19-/m0/s1 |
InChI Key |
XDSXHHOXOGYFNZ-HIZVLOETSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CS)N |
Canonical SMILES |
CC(C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(CS)N |
Origin of Product |
United States |
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